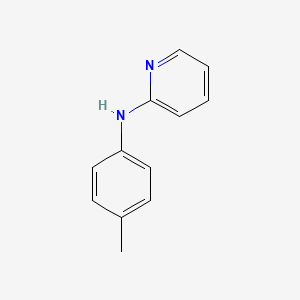

N-(4-methylphenyl)pyridin-2-amine

Description

N-(4-Methylphenyl)pyridin-2-amine is a secondary amine comprising a pyridine ring substituted at the 2-position with an amino group linked to a 4-methylphenyl moiety. This scaffold is a versatile pharmacophore, frequently modified to enhance biological activity or physicochemical properties. Its structure enables diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking), making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

51263-27-5 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-(4-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) |

InChI Key |

CKCDXUMOIWFAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-chloropyridine+4-methylaniline→2-Pyridinamine, N-(4-methylphenyl)-

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of substituted pyridines and anilines.

Scientific Research Applications

N-(4-methylphenyl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism and Crystallography

- 4-Methyl-N-(3-methylphenyl)pyridin-2-amine (): A positional isomer with a meta-methylphenyl group. Crystallographic studies reveal a dihedral angle of ~12.8° between the pyridine and phenyl rings, influencing planarity and packing efficiency. In contrast, the para-methyl group in N-(4-methylphenyl)pyridin-2-amine likely enhances symmetry and stabilizes crystal lattices through C–H⋯π interactions.

Schiff Base Derivatives

- N-Benzylidenepyridin-2-amines (Evidences 6, 10, 13): Substituted with salicylaldehyde derivatives (e.g., nitro, bromo, methoxy groups). These exhibit tautomerism (keto-enol) in polar solvents like DMF, as seen in N-(5-nitro-2-hydroxybenzylidene)pyridin-2-amine, which absorbs above 400 nm . Such electronic effects are absent in the parent compound.

- Anthelmintic Activity : Schiff bases like N-(4-nitrobenzylidene)pyridin-2-amine show paralysis times of 0.27 min and death times of 0.42 min (1% concentration), outperforming albendazole (paralysis: 0.54 min; death: 2.16 min) .

Heterocyclic Modifications

- Thiazolyl-Pyridin-2-amine Derivatives (): Incorporation of thiazole and biphenyl groups via Suzuki coupling. N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine demonstrates potent antibacterial (MIC: <1 µg/mL) and antiproliferative activity (IC₅₀: ~5 µM against MCF-7 cells).

- Imidazole Derivatives (): Compounds like N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine exhibit enhanced solubility due to the ethyl-piperazine chain, contrasting with the hydrophobic 4-methylphenyl group.

Halogenated and Complex Analogues

- Bromopyramine Hydrochloride (): Features a bromophenyl and dimethylaminoethyl chain.

- Oxadiazole Analogues (): N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine shows selective anticancer activity against HOP-92 (non-small lung cancer) at 10 µM, attributed to the electron-withdrawing chloro group enhancing DNA intercalation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.